1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one
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Description
1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one is a useful research compound. Its molecular formula is C23H16ClF3N2O6S and its molecular weight is 540.89. The purity is usually 95%.
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Scientific Research Applications
Molecular Rearrangements and Synthesis
- The compound demonstrates potential in molecular rearrangements, particularly in the synthesis of various derivatives. For instance, studies have shown that structural isomers of related compounds can be interconvertible under certain conditions, impacting the electronic properties of substituents (L'abbé et al., 1990).
- It's relevant in the synthesis of nonsteroidal antiandrogens. Specific derivatives have shown potential in the treatment of androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).
Electrochemical Properties
- The electrochemical reduction of related aryl sulfones has been studied, highlighting the stability and reactivity of such compounds under various conditions. This could imply applications in electrochemical processes or as intermediates in synthetic chemistry (Pilard et al., 2001).
Pesticidal Activity
- Derivatives of phenyl tribromomethyl sulfone, which have structural similarities, have been explored for their potential pesticidal activity. This suggests possible applications in agricultural chemistry (Borys, Korzyński, & Ochal, 2012).
Catalytic Oxidation
- The compound's related sulfoxides and sulfones have been used in catalytic oxidation processes. This indicates its potential utility in catalysis or organic synthesis (Yamazaki, 1996).
Quantum Chemical Insights
- Investigations into the quantum chemical properties of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives show the potential for electronic and structural studies, which can be crucial in material science and molecular engineering (Khalid et al., 2020).
Nitration of Aromatic Compounds
- The compound is potentially significant in the synthesis of nitrated aromatic compounds, which have wide-ranging applications in organic synthesis and pharmaceutical development (Zolfigol et al., 2012).
Vicarious Nucleophilic Substitution
- The compound's related sulfones have been studied in the context of vicarious nucleophilic substitution reactions, highlighting its potential in synthetic organic chemistry (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).
Properties
IUPAC Name |
(E)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2O6S/c24-17-2-8-20(9-3-17)36(33,34)14-16-13-15(1-10-21(16)29(31)32)22(30)11-12-28-18-4-6-19(7-5-18)35-23(25,26)27/h1-13,28H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOLPBWHLWGZGV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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